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Compound of Interest

Compound Name: 1,8-Diaminooctane

Cat. No.: B148097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 1,8-diaminooctane and its derivatives. 1,8-Diaminooctane, also known as

octamethylenediamine, is a crucial building block in the synthesis of various active

pharmaceutical ingredients (APIs) due to its versatile bifunctional nature, featuring two reactive

primary amine groups.[1][2] Its incorporation into complex molecular structures is achieved

through reactions such as acylation, alkylation, and condensation.[1]

Synthesis of 1,8-Diaminooctane
Several synthetic routes for the preparation of 1,8-diaminooctane have been established,

starting from various precursors. Below are detailed protocols for three common methods.

Method 1: Catalytic Hydrogenation of 1,6-
Dicyanohexane
This widely used industrial method involves the reduction of 1,6-dicyanohexane in the

presence of a nickel catalyst.

Experimental Protocol:

Apparatus Setup: Assemble a 500 mL autoclave equipped with a thermocouple thermometer,

a stirrer, a pressure gauge, and a hydrogen purge line.[3]
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Reaction Mixture: To the autoclave, add 175 g of 1,6-dicyanohexane, 86.0 g of methanol, 2.0

g of a 28% sodium methacrylate-methanol solution, and 10.5 g of a nickel catalyst.[3]

Hydrogenation: Purge the autoclave with hydrogen and then pressurize to 5 MPa.[3]

Reaction Conditions: Increase the internal temperature to 90°C over approximately 1 hour.

Hydrogen consumption will be observed starting at around 70°C. Maintain the reaction at

90°C for about 6 hours, or until hydrogen consumption ceases. Continue the reaction for an

additional 2 hours to ensure completion.[3]

Work-up and Isolation: Cool the reactor to room temperature and depressurize. Filter the

reaction mixture to remove the catalyst and wash the filtrate with 100 g of methanol. The

resulting solution contains 1,8-diaminooctane.[3]

Quantitative Data:

Parameter Value Reference

Starting Material 1,6-Dicyanohexane [3]

Catalyst Nickel-based [3]

Solvent Methanol [3]

Pressure 5 MPa [3]

Temperature 90°C [3]

Reaction Time ~8 hours [3]

Purity (by GC) 94.3% [3]

Yield 96.7% [3]

Synthetic Workflow:
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Caption: Catalytic hydrogenation of 1,6-dicyanohexane.

Method 2: Amination of 1,8-Octanediol
This protocol describes the conversion of 1,8-octanediol to 1,8-diaminooctane using ammonia

and a ruthenium catalyst.

Experimental Protocol:

Apparatus Setup: Use an autoclave equipped with a stirrer, heating, and a temperature

measuring facility.

Reaction Mixture: Under a protective gas, dissolve 10.0 mmol of 1,8-octanediol and 0.25 mol

% of carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) in 25

mL of tert-amyl alcohol.[3]

Ammonia Addition: Transfer the solution to the autoclave and introduce 6 mL of liquid

ammonia using a spindle press.[3]

Reaction Conditions: Close the autoclave and stir the contents at 140°C for 48 hours. The

internal pressure will increase from approximately 22 to 40 bar.[3]

Work-up and Isolation: After cooling, filter the reactor contents through kieselguhr. Evaporate

the filtrate to dryness and purify the residue by bulb-to-bulb distillation.[3]
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Quantitative Data:

Parameter Value Reference

Starting Material 1,8-Octanediol [3]

Catalyst Ruthenium-based [3]

Reagent Ammonia [3]

Solvent tert-Amyl alcohol [3]

Temperature 140°C [3]

Reaction Time 48 hours [3]

Conversion >99% [3]

Yield 78% [3]

Synthetic Workflow:

1,8-Octanediol

Ammonia, Ru Catalyst
tert-Amyl Alcohol, 140°C

Amination

1,8-Diaminooctane
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Caption: Amination of 1,8-octanediol.
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Method 3: From Sebacic Acid via Hofmann
Rearrangement
This multi-step synthesis starts with the conversion of sebacic acid to decanediamide, followed

by a Hofmann rearrangement and subsequent hydrolysis.[4]

Experimental Protocol:

Synthesis of Decanediamide: React sebacic acid with urea to synthesize decanediamide.[4]

Hofmann Rearrangement: In an anhydrous alcohol solution, react the decanediamide with a

sodium alkoxide in the presence of a halogen (e.g., bromine) to yield a 1,8-diaminooctane
precursor (a urethane derivative).[4]

Hydrolysis: Hydrolyze the intermediate in a 95% ethanol solution containing sodium

hydroxide with refluxing for 24 hours under a nitrogen atmosphere.[4]

Isolation and Purification: After cooling, filter the reaction mixture. Evaporate the solvent from

the filtrate and combine the solids. Extract the combined solids with toluene and filter to

remove insoluble impurities. Evaporate the toluene to obtain the crude product. Further

purification can be achieved by dissolving the crude product in toluene, bubbling HCl gas to

precipitate the hydrochloride salt, filtering, and then treating the salt with excess NaOH

solution to liberate the free base.[4]

Quantitative Data:

Parameter Value Reference

Starting Material Sebacic Acid [4]

Key Intermediate Decanediamide [4]

Rearrangement Hofmann [4]

Hydrolysis Conditions NaOH, 95% Ethanol, Reflux [4]

Overall Yield 83% [4]

Synthetic Pathway:
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Caption: Synthesis from sebacic acid.

Synthesis of 1,8-Diaminooctane Derivatives
The primary amine groups of 1,8-diaminooctane are readily functionalized to produce a wide

range of derivatives with applications in medicinal chemistry and materials science.

N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming secondary and tertiary amines by

reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing

agent.[5]

General Protocol for Mono- or Di-N-Alkylation:

Imine Formation: Dissolve 1,8-diaminooctane and one or two equivalents of an aldehyde or

ketone in a suitable solvent (e.g., methanol, dichloroethane).

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium

triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. Sodium cyanoborohydride

(NaBH₃CN) is also commonly used due to its selectivity for the protonated imine

intermediate.[5]

Reaction Conditions: Stir the reaction at room temperature until the reaction is complete, as

monitored by TLC or GC-MS.

Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic

solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude

product by chromatography or crystallization.

Logical Workflow:

Methodological & Application
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Caption: Reductive amination workflow.

Synthesis of Bis(amidine) Derivatives
Bis(amidine) derivatives of 1,8-diaminooctane have shown potential as anti-inflammatory and

anticancer agents.[6] They can be synthesized by the condensation of 1,8-diaminooctane with

cyanopyridine or cyanopyrazine derivatives.

Experimental Protocol:

Reaction Setup: In a reaction vessel, combine 1,8-diaminooctane with two equivalents of a

cyanopyridine or cyanopyrazine derivative.

Catalyst and Solvent: Use sodium methoxide as a catalyst and an appropriate solvent.

Reaction Conditions: The reaction is typically carried out with heating to drive the

condensation.

Isolation and Characterization: After the reaction is complete, the product is isolated and

purified. Characterization is performed using spectroscopic methods and elemental analysis.

[6]
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Quantitative Data:

Parameter Value Reference

Starting Materials
1,8-Diaminooctane,

Cyanopyridines/pyrazines
[6]

Catalyst Sodium Methoxide [6]

Product Class Bis(amidine) derivatives [6]

Yield Good [6]

General Reaction Scheme:

1,8-Diaminooctane

Bis(amidine) Derivative

2 eq. R-CN
(e.g., 2-Cyanopyridine) NaOCH3

Click to download full resolution via product page

Caption: Synthesis of bis(amidine) derivatives.

Synthesis of Bis-Functionalized Phosphonate Esters
Phosphonate ester derivatives of 1,8-diaminooctane can be prepared efficiently using a

solvent-free Kabachnik-Fields reaction.[7]

Experimental Protocol:

Reaction Mixture: Combine 1,8-diaminooctane, an aldehyde, and a dialkyl phosphite in the

appropriate stoichiometric ratios.

Reaction Conditions: Heat the solvent-free mixture at a moderately elevated temperature.

The optimal temperature depends on the specific reactants used.[7]
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Work-up and Purification: The product can be purified by appropriate methods such as

chromatography or crystallization.

Quantitative Data:

Parameter Value Reference

Reaction Type Kabachnik-Fields [7]

Conditions
Solvent-free, elevated

temperature
[7]

Product Class α-Aminophosphonates [7]

Yield Satisfactory [7]

Reaction Pathway:

Three-Component Reaction

1,8-Diaminooctane

Kabachnik-Fields
(Solvent-free, Heat)

Aldehyde Dialkyl Phosphite

Bis(α-aminophosphonate)
Derivative

Click to download full resolution via product page

Caption: Kabachnik-Fields reaction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]

4. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents
[patents.google.com]

5. m.youtube.com [m.youtube.com]

6. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory
and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Synthesis of 1,8-Diaminooctane and Its Derivatives:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148097#step-by-step-synthesis-of-1-8-
diaminooctane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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